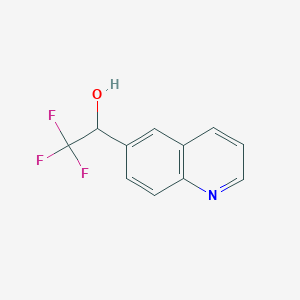
3-(3-Bromo-5-chlorophenoxy)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-chlorophenoxy)oxetane: is a chemical compound that features an oxetane ring substituted with a 3-bromo-5-chlorophenoxy group Oxetanes are four-membered cyclic ethers containing one oxygen atom, and they are known for their strained ring structure, which imparts unique reactivity and stability properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-5-chlorophenoxy)oxetane typically involves the reaction of 3-bromo-5-chlorophenol with an oxetane precursor. One common method is the Williamson ether synthesis, where 3-bromo-5-chlorophenol reacts with an oxetane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 3-(3-Bromo-5-chlorophenoxy)oxetane can undergo nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Major Products Formed:
- Substituted phenoxy derivatives.
- Oxidized quinone derivatives.
- Reduced oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Bromo-5-chlorophenoxy)oxetane is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules and the exploration of new synthetic pathways .
Biology: In biological research, oxetane-containing compounds are studied for their potential as enzyme inhibitors and bioactive molecules. The strained ring structure of oxetanes can interact with biological targets in unique ways, leading to potential therapeutic applications .
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Researchers are investigating its use in designing new drugs with improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its reactivity allows for the modification of polymer properties, making it useful in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)oxetane involves its interaction with molecular targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with enzymes, receptors, or other biological molecules. The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
3-Bromooxetane: Similar in structure but lacks the chlorophenoxy group, resulting in different reactivity and applications.
3-(3-Bromo-5-methoxyphenyl)oxetane:
3,3-Bis(azidomethyl)oxetane: Features azidomethyl groups, making it more suitable for energetic materials and propellant applications.
Uniqueness: 3-(3-Bromo-5-chlorophenoxy)oxetane stands out due to the presence of both bromine and chlorine atoms in the phenoxy group, which enhances its reactivity and potential for diverse applications. The combination of the oxetane ring and halogenated phenoxy group provides a unique platform for exploring new chemical reactions and developing innovative materials .
Eigenschaften
Molekularformel |
C9H8BrClO2 |
|---|---|
Molekulargewicht |
263.51 g/mol |
IUPAC-Name |
3-(3-bromo-5-chlorophenoxy)oxetane |
InChI |
InChI=1S/C9H8BrClO2/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9H,4-5H2 |
InChI-Schlüssel |
DHMQNQOZMFNQIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=CC(=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
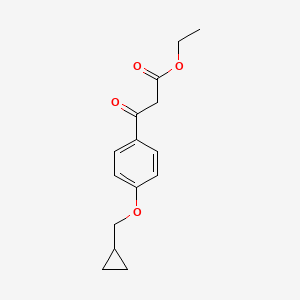
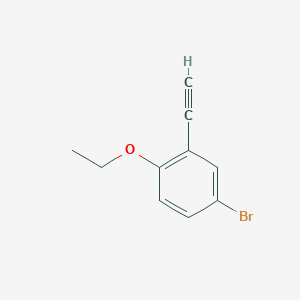
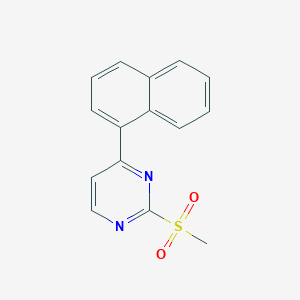
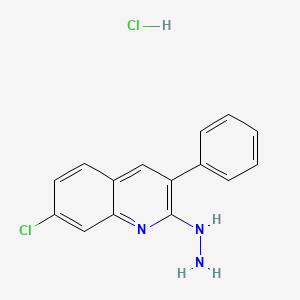
![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)

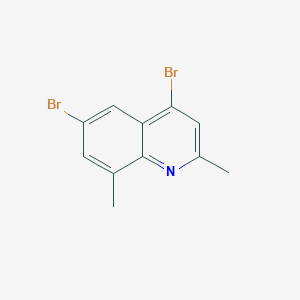
![(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)

